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Compound of Interest

Compound Name:
2-ethyl-2H-1,2,3-triazole-4-

carbaldehyde

CAS No.: 1909312-88-4

Cat. No.: B2486980

Get Quote
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Executive Summary: The "Low-Dipole" Advantage
In modern drug discovery, the 1,2,3-triazole scaffold is often synonymous with 1,4-disubstituted

isomers generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While

synthetically accessible, these N1-substituted triazoles possess a high dipole moment (~5.0 D),

which can negatively impact membrane permeability and increase non-specific protein binding.

The 2-substituted 1,2,3-triazole (N2-isomer) offers a compelling bioisosteric alternative. Due to

its "pseudo-symmetric" resonance, it exhibits a drastically reduced dipole moment (~0.12–0.4

D) and enhanced aromatic character. When functionalized with an aldehyde at the C4 position,

this scaffold becomes a versatile platform for:

Reversible Covalent Inhibition: Targeting catalytic cysteines/serines with tunable residence

times.
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Lipophilic Amide Bioisosterism: Mimicking the geometry of amides without the hydrogen-

bond donor penalty.

Heterocyclic Construction: Serving as a stable precursor for condensed ring systems (e.g.,

triazolo-pyrimidines).

Structural & Electronic Rationale
Dipole Moment & Solvation
The most critical differentiator between N1- and N2-substituted triazoles is the electrostatic

profile.

N1-Substitution: Creates a strong push-pull system, resulting in a large dipole vector directed

towards N3. This increases aqueous solubility but can limit blood-brain barrier (BBB)

penetration.

N2-Substitution: The symmetry of the N2-substituent distributes electron density more evenly

across the ring. The resulting near-zero dipole moment mimics non-polar aromatics (like

benzene or thiophene) while retaining nitrogen lone pairs for specific H-bond acceptance.

Table 1: Physicochemical Comparison of Triazole Isomers
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Property 1-Substituted (N1) 2-Substituted (N2)
Bioisosteric
Implication

Dipole Moment ~4.5 – 5.0 D ~0.12 – 0.40 D

N2 favors CNS

penetration and

passive transport.

LogP (Lipophilicity) Lower (More Polar)
Higher (More

Lipophilic)

N2 improves

membrane

permeability.

Aromaticity Moderate High

N2 is more

metabolically stable

against ring oxidation.

H-Bonding
Strong Acceptor (N2,

N3)

Weak Acceptor (N1,

N3)

N2 reduces

desolvation penalty

upon binding.

The Aldehyde Functionality
The C4-aldehyde group on the N2-triazole core is not merely a handle; it is an electrophilic

warhead. In the context of "Targeted Covalent Inhibitors" (TCIs), the electron-deficient triazole

ring modulates the reactivity of the aldehyde, making it less prone to oxidation than a

benzaldehyde but sufficiently reactive to form reversible hemithioacetals with active-site

cysteines.

Synthetic Methodologies
Accessing 2-substituted 1,2,3-triazole-4-carbaldehydes is more challenging than the "click"

route for N1-isomers. Direct alkylation of NH-triazoles often yields N2/N1 mixtures. Two

authoritative protocols are recommended: the Oxidative Degradation of Osotriazoles (classic,

high specificity) and Regioselective Alkylation (modern).

Protocol A: The Hann-Hudson Oxidative Degradation
(High Specificity)
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This method utilizes the natural chiral pool (glucose) to construct the triazole ring, followed by

oxidative cleavage to reveal the aldehyde. It unequivocally yields the 2-phenyl-1,2,3-triazole-4-

carbaldehyde.

Step-by-Step Workflow:

Osazone Formation: React D-Glucose with 3 equivalents of phenylhydrazine to form D-

Glucose phenylosazone.

Cyclization: Reflux with aqueous CuSO₄ to form D-Glucose phenylosotriazole. The sugar

backbone directs the regiochemistry to the N2 position.

Oxidative Cleavage: Treat the osotriazole with Sodium Periodate (NaIO₄) to cleave the polyol

side chain, liberating the 2-phenyl-1,2,3-triazole-4-carbaldehyde.

Protocol B: Metal-Templated Cyclization (Modern)
For non-sugar derived R-groups, use oxidative cyclization of bis-arylhydrazones or specific

copper-catalyzed aerobic oxidation.

Visualization of Synthetic Pathways:
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Route A: Hann-Hudson (Sugar Degradation) Route B: Direct Alkylation (Optimization)

D-Glucose

Phenylosazone

PhNHNH2 (3 eq)

2-Phenyl-osotriazole
(Sugar Chain Intact)

CuSO4, Reflux
(Cyclization)

2-Phenyl-1,2,3-triazole-
4-carbaldehyde

NaIO4
(Oxidative Cleavage)

4-Formyl-NH-triazole

Mixture N1 / N2

R-X, Base

2-Substituted
Isomer

Cs2CO3, DMF
(Favors N2 > 80%)

Click to download full resolution via product page

Caption: Comparative synthetic routes. Route A offers absolute regiocontrol via sugar

templates. Route B requires condition optimization (Base/Solvent) to favor the thermodynamic

N2 product.

Medicinal Chemistry Application: Reversible
Covalent Inhibition[1]
The primary bioisosteric application of the 2-substituted triazole aldehyde is as a Warhead-

Bearing Scaffold for cysteine proteases (e.g., Cathepsins, Cruzipain) or kinases with accessible

cysteines.

Mechanism of Action
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The aldehyde carbon acts as a "soft" electrophile. Upon entering the enzyme active site, the

catalytic cysteine thiolate attacks the carbonyl carbon.

Recognition: The N2-substituted triazole core (lipophilic) docks into the hydrophobic S2/S3

pockets.

Reaction: The C4-aldehyde forms a hemithioacetal with the Cys residue.

Reversibility: Unlike Michael acceptors (acrylamides) which form permanent bonds, the

hemithioacetal is reversible. This reduces the risk of permanent off-target haptenization

(immunotoxicity).

Diagram: Covalent Binding Trajectory

Enzyme
(Cys-SH)

Non-Covalent
Complex (EI)

+ Inhibitor

2-Subst-Triazole
Aldehyde

Tetrahedral
IntermediateNucleophilic

Attack

Hemithioacetal
Adduct (E-I)

Stabilization

Dissociation
(Reversible)

Click to download full resolution via product page

Caption: Reaction coordinate of a 2-substituted triazole aldehyde acting as a reversible

covalent inhibitor. Note the reversible dissociation step crucial for reducing toxicity.

Experimental Protocol: Synthesis of 2-Phenyl-1,2,3-
triazole-4-carbaldehyde
Objective: Isolate pure N2-substituted aldehyde from D-Glucose (Hann-Hudson Method).

Reagents:

D-Glucose (10.0 g)
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Phenylhydrazine (20 mL)

Copper(II) Sulfate Pentahydrate (2.0 g)

Sodium Periodate (NaIO₄)

Ethanol, Water.

Procedure:

Osazone Synthesis: Dissolve D-glucose (10 g) in water (50 mL). Add phenylhydrazine (20

mL) and acetic acid (5 mL). Heat on a steam bath for 1 hour. Cool to precipitate yellow

crystals of D-glucose phenylosazone. Filter and wash with cold ethanol.

Cyclization to Osotriazole: Suspend the osazone (5 g) in water (100 mL) containing CuSO₄

(1 g). Reflux for 3 hours. The solution will turn from yellow to colorless/pale green as the

aniline byproduct is removed (via steam distillation if necessary). Isolate the D-glucose

phenylosotriazole needles upon cooling.

Oxidative Cleavage: Dissolve the osotriazole (2 g) in aqueous ethanol (1:1). Add NaIO₄ (1.2

eq) portion-wise at 0°C. Stir for 2 hours at room temperature.

Workup: Neutralize with NaHCO₃. Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.

Purification: Evaporate solvent. Recrystallize from hexane/ethyl acetate.

Yield: Expect ~60-70%.

Characterization: ¹H NMR (CDCl₃) δ 10.15 (s, 1H, CHO), 8.25 (s, 1H, Triazole-H), 7.4-8.0

(m, 5H, Ph).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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